Uridine 5'-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt
Description
Biochemical Role of Uridine Diphosphate Glucose in Nucleotide Sugar Metabolism
Uridine diphosphate glucose serves as a central metabolite in nucleotide sugar metabolism, functioning as an activated form of glucose that acts as a substrate for enzymes called glucosyltransferases. This nucleotide sugar occupies a critical position at the intersection of virtually all metabolic pathways in mammalian cells, making it essential for numerous biological processes. The compound consists of four primary components: the pyrophosphate group, ribose, glucose, and uracil, which together form a structure that enables its diverse metabolic functions.
In nucleotide sugar metabolism, uridine diphosphate glucose acts as a donor for sugar residues in glycosylation reactions that produce polysaccharides. These biochemicals serve as substrates for glycosyltransferases and function as intermediates in nucleotide sugar interconversions that produce activated sugars needed for glycosylation reactions. The compound can be converted into uridine diphosphate galactose and uridine diphosphate glucuronic acid, which subsequently serve as substrates for enzymes that synthesize polysaccharides containing galactose and glucuronic acid.
The metabolic significance of uridine diphosphate glucose extends to its role as a precursor for multiple essential biological compounds. It serves as a direct substrate for glycogen synthesis, representing a key intermediate in energy storage pathways. Additionally, the compound functions as a precursor for sucrose, lipopolysaccharides, and glycosphingolipids, demonstrating its versatility in cellular metabolism. In prokaryotic systems, uridine diphosphate glucose plays a particularly important role in the synthesis of bacterial envelope components, including lipopolysaccharide and capsule structures that serve as virulence factors in many bacterial pathogens.
The enzyme uridine diphosphate glucose pyrophosphorylase represents the sole mechanism for activating glucose-1-phosphate to uridine diphosphate glucose in mammalian cells. This enzyme follows an ordered sequential mechanism and requires magnesium as an essential cofactor. The reaction catalyzed by this enzyme positions uridine diphosphate glucose at the center of carbohydrate metabolism, where it can be directed toward various pathways including glycogen synthesis, protein glycosylation, and other essential cellular processes.
Significance of Isotopic Labeling with Carbon-13 in Metabolic Studies
The incorporation of carbon-13 labeling into uridine diphosphate glucose creates a powerful analytical tool for metabolic research, enabling researchers to trace carbon flow through complex biochemical pathways with unprecedented precision. Isotopic tracing of carbon-13 labeled glucose into nucleotide sugars integrates multiple metabolic pathways, allowing investigators to deconvolute independent metabolic fluxes and determine the time course of incorporation through specific enzymatic reactions.
Carbon-13 labeled uridine diphosphate glucose enables researchers to identify distinct metabolic pathways through positional labeling analysis. By determining the positional labeling of carbons in product ions of nucleotide sugar molecules, investigators can identify the specific enzymatic reactions from which labeled carbons are derived. This approach allows for the simultaneous tracking of direct incorporation of labeled carbons from glucose into the hexose ring of the sugar moiety, as well as incorporation through the pentose phosphate pathway into the ribose ring of the nucleotide component.
The analytical advantages of carbon-13 labeling extend to structural characterization studies, where the isotopic enrichment provides enhanced sensitivity for nuclear magnetic resonance spectroscopy analysis. This method proves to be at least 100 times more sensitive compared to studies using non-enriched polysaccharides. The enhanced sensitivity allows for the unequivocal identification and direct structural characterization of products synthesized in vitro, providing superior analytical capabilities compared to conventional methods that rely on radioactive substrates.
Research applications utilizing carbon-13 labeled uridine diphosphate glucose have demonstrated significant differences in metabolic flux dynamics between different cell types. Studies comparing human induced pluripotent stem cells with primary dermal fibroblasts revealed distinct time courses of label incorporation, with stem cells showing faster rates of carbon incorporation through direct glucose pathways and pentose phosphate pathway routes. These findings highlight the utility of isotopic labeling in revealing cell-type-specific metabolic characteristics and pathway utilization patterns.
The chemical synthesis of uniformly labeled carbon-13 uridine diphosphate glucose has been achieved through established procedures, with overall yields reaching approximately 50 percent. A simplified gram-scale synthesis approach has been developed that utilizes a tetrazole-catalyzed coupling reaction between appropriately protected glucose phosphate derivatives and uridine monophosphate morpholidate. This synthetic accessibility ensures that carbon-13 labeled uridine diphosphate glucose remains available for widespread research applications.
Rationale for Diammonium Salt Formulation in Experimental Applications
The diammonium salt formulation of carbon-13 labeled uridine diphosphate glucose provides distinct advantages for experimental applications, particularly in terms of stability, solubility, and handling characteristics. Diammonium phosphate compounds demonstrate specific dissociation properties that can be advantageous for certain experimental conditions. At elevated temperatures, these compounds show controlled ammonia release, which can be beneficial for applications requiring specific pH buffering or controlled decomposition profiles.
The water solubility characteristics of ammonium phosphate salts make them particularly suitable for biological applications where aqueous solutions are required. This solubility profile ensures that the diammonium salt formulation of carbon-13 labeled uridine diphosphate glucose can be readily dissolved in physiological buffers and culture media, facilitating its use in cell culture studies and metabolic tracing experiments. The enhanced solubility compared to other salt forms can be particularly advantageous when working with the relatively high concentrations often required for isotopic labeling studies.
The diammonium salt formulation also provides stability advantages during storage and handling. The compound maintains its chemical integrity under appropriate storage conditions, ensuring that the isotopic labeling remains intact throughout the duration of experimental studies. This stability is crucial for maintaining the analytical validity of metabolic tracing experiments, where any degradation of the labeled compound could compromise the accuracy of flux measurements and pathway analysis.
Furthermore, the diammonium salt form offers compatibility with a wide range of analytical techniques commonly employed in metabolic research. The compound can be readily analyzed using liquid chromatography mass spectrometry methods specifically designed for nucleotide sugar detection. This analytical compatibility ensures that researchers can effectively monitor the compound and its metabolic products using established analytical protocols without requiring extensive method modifications.
Properties
IUPAC Name |
[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-2-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5?,6-,8-,9+,10+,11?,12?,13-,14-/m1/s1/i3+1,5+1,8+1,10+1,12+1,14+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCJRCZFDFQWRP-LKYYKRFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[13C@@H]3[13CH]([13C@H]([13C@@H]([13CH](O3)[13CH2]O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O17P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858554 | |
| Record name | [(2R,3R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methyl (2R,4S,5S)-3,4,5-trihydroxy-6-[hydroxy(~13~C)methyl](~13~C_5_)oxan-2-yl dihydrogen diphosphate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904293-00-1 | |
| Record name | [(2R,3R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methyl (2R,4S,5S)-3,4,5-trihydroxy-6-[hydroxy(~13~C)methyl](~13~C_5_)oxan-2-yl dihydrogen diphosphate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps
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Starting Material : D-(13C6)glucose is converted to 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl-1-phosphate through phosphorylation with POCl3 in acetonitrile.
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Coupling Reaction : A 1H-tetrazole-catalyzed reaction between the phosphorylated intermediate and UMP-morpholidate yields UDP-[13C6]Glc-naphthoyl ester.
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Deprotection : Acidic hydrolysis removes acetyl and naphthoyl groups, followed by ion-exchange chromatography to isolate the sodium salt.
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Salt Conversion : The sodium salt is converted to the diammonium salt via anion exchange with NH4Cl.
Advantages
Limitations
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Multi-step protection/deprotection increases reagent costs.
Enzymatic Synthesis
Enzymatic methods leverage pyrophosphorylases to synthesize UDP-[13C6]Glc from labeled glucose precursors.
Key Steps
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Precursor Preparation : (U-13C6)glucose-6-phosphate (G6P) is generated via hexokinase-mediated phosphorylation.
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Phosphoglucomutase Activation : Converts G6P to glucose-1-phosphate (Glc-1-P).
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Pyrophosphorylase Reaction : UDPG pyrophosphorylase (UGPase) catalyzes the transfer of UDP from UTP to Glc-1-P, forming UDP-[13C6]Glc.
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Purification : Column chromatography (Biogel P-2) and HPLC isolate the product, typically as the sodium salt.
Advantages
Limitations
Biosynthetic Approaches
Whole-cell systems employing recombinant enzymes or microorganisms enable in vivo UDP-[13C6]Glc production.
Key Steps
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Recombinant Expression : Co-expression of UDP-glucose pyrophosphorylase (UGPase) and glucose-6-dehydrogenase in Schizosaccharomyces pombe or E. coli.
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Labeling : Cells are fed (U-13C6)glucose, which is metabolized to Glc-1-P and subsequently UDP-[13C6]Glc.
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Extraction : Cell lysis and ion-exchange chromatography recover the product as the sodium or ammonium salt.
Advantages
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Cost-effective for large-scale production.
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Avoids chemical protection steps.
Limitations
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Lower yields compared to chemical synthesis.
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Requires precise control of microbial metabolism.
Comparative Analysis of Preparation Methods
Critical Research Findings
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Optimized Chemical Synthesis :
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Enzymatic Specificity :
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Biosynthetic Challenges :
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons.
Hydrolysis: Breaking down the compound into simpler molecules using water.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific enzymes such as glucosyltransferases. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels to ensure optimal activity of the enzymes .
Major Products Formed
The major products formed from these reactions include various glucose derivatives and phosphorylated compounds. These products are often used in further biochemical pathways or as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Uridine 5’-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt has a wide range of scientific research applications:
Chemistry: Used as a substrate in the enzymatic production of glycosides and their detection by liquid chromatography-mass spectrometry.
Biology: Plays a crucial role in the biosynthesis of glucose-containing molecules, which are essential for various cellular functions.
Medicine: Investigated for its potential in treating metabolic disorders and as a diagnostic tool in metabolic studies.
Industry: Used in the production of bio-based materials and as a precursor in the synthesis of complex carbohydrates.
Mechanism of Action
Uridine 5’-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt acts as a substrate for the enzyme glucosyltransferases. It is involved in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids. The compound interacts with specific molecular targets and pathways, including the purinergic receptor P2Y14 G protein-coupled receptor, which is involved in the activation of dendritic cells and glial cells . It can also activate G protein-coupled receptor 17 (GPR17), thereby inducing oligodendrocyte differentiation .
Comparison with Similar Compounds
Comparative Analysis Table
Key Research Findings
Salt Form Impact on Solubility : The diammonium counterion in UDP-glucose-[13C6] improves aqueous solubility compared to dicyclohexylammonium salts, which are more suited for organic-phase reactions .
Isotopic Labeling : The ¹³C6 label in UDP-glucose enables precise quantification in LC-MS/MS, contrasting with unlabeled UDP-GlcNAc, which requires external standards .
Biological Specificity : UDP-glucose-[13C6] and UDP-GlcNAc target distinct pathways (general glycosylation vs. O-GlcNAcylation), highlighting the importance of sugar moiety selection .
Biological Activity
Uridine 5'-Diphospho-alpha-D-glucose (UDP-Glc) is a nucleotide sugar that plays a crucial role in various biological processes, including glycosylation reactions, energy metabolism, and as a substrate for glycosyltransferases. The compound Uridine 5'-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt is a labeled form of UDP-Glc, where the glucose moiety is isotopically enriched with carbon-13. This modification allows for detailed metabolic studies using techniques such as mass spectrometry and nuclear magnetic resonance (NMR).
- Chemical Formula : C9H22N2O17P2
- CAS Number : 28053-08-9 (unlabeled), 2483735-04-0 (labeled)
- Molecular Weight : 404.22 g/mol
- Solubility : Highly soluble in water, facilitating its use in biological assays.
Biological Functions
UDP-Glc serves several key biological functions:
- Precursor for Glycoconjugates : UDP-Glc is essential for the biosynthesis of oligosaccharides, polysaccharides, glycoproteins, and glycolipids. It donates glucose residues to growing carbohydrate chains.
- Energy Metabolism : It participates in the metabolic pathways that convert glucose into energy, especially in the context of cellular respiration.
- Signaling Molecule : UDP-Glc acts as an agonist for the P2Y14 receptor, involved in neuroimmune signaling pathways.
UDP-Glc is utilized by various glycosyltransferases to transfer glucose to specific substrates. This process enhances the solubility and excretion of compounds from the body. Additionally, it plays a role in O-GlcNAcylation, a post-translational modification that affects protein function and signaling.
Study 1: Metabolic Tracing Using UDP-Glc
A recent study employed isotope tracing with UDP-Glc labeled with carbon-13 to investigate metabolic pathways in Salmonella during infection in mammalian cells. The study revealed how pathogenic bacteria adapt their metabolism to utilize host-derived nutrients effectively. The incorporation of the labeled glucose into various metabolites was tracked using liquid chromatography-mass spectrometry (LC-MS), demonstrating significant metabolic flux through glycolytic and pentose phosphate pathways during infection .
Study 2: Glycosylation Reactions
Research on the role of UDP-Glc in glucuronidation reactions indicated its importance as a cofactor for UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the conjugation of drugs and xenobiotics, enhancing their solubility and excretion. The studies showed that varying concentrations of UDP-Glc could influence the rate of glucuronidation, highlighting its pharmacological relevance .
Data Table: Biological Activities of UDP-Glc
Q & A
Q. What is the structural significance of the ¹³C6 isotopic label in Uridine 5'-Diphospho-alpha-D-glucose ([13C6] UDP-Glc) diammonium salt, and how does it enhance metabolic studies?
The ¹³C6 label replaces all six carbon atoms in the glucose moiety with stable carbon-13 isotopes, enabling precise tracking of glucose-derived metabolites via nuclear magnetic resonance (NMR) or mass spectrometry (MS). This isotopic labeling avoids radioactive hazards while providing high-resolution data on metabolic flux in pathways like glycolysis, glycogenesis, and the pentose phosphate pathway .
Q. How can researchers validate the purity and stability of [13C6] UDP-Glc diammonium salt in experimental setups?
Methodological validation includes:
- Chromatographic Purity Analysis : Use HPLC or LC-MS to confirm the absence of unlabeled contaminants or degradation products (e.g., free glucose or UDP).
- Isotopic Enrichment Verification : Employ high-resolution MS to ensure 99% ¹³C6 incorporation.
- Storage Conditions : Store at -20°C in anhydrous conditions to prevent hydrolysis, as ammonium salts are hygroscopic .
Q. What safety protocols are critical when handling [13C6] UDP-Glc diammonium salt in laboratory settings?
- Personal Protective Equipment (PPE) : Use N95 masks, gloves, and eyeshields to avoid inhalation or contact.
- Waste Disposal : Avoid draining into water systems; collect waste for incineration due to potential aquatic toxicity.
- Emergency Measures : Flush eyes or skin with water for 15 minutes if exposed; seek medical evaluation for ingestion .
Advanced Research Questions
Q. How can [13C6] UDP-Glc diammonium salt be integrated into isotope tracing studies to resolve conflicting data on glucose metabolic flux in cancer cells?
- Experimental Design : Pulse-chase assays with [13C6] UDP-Glc can track glucose incorporation into glycogen, glycoproteins, or UDP-glucuronate. Use time-resolved NMR to distinguish between competing pathways (e.g., Warburg effect vs. oxidative phosphorylation).
- Data Contradiction Resolution : Cross-validate with parallel MS-based metabolomics to account for isotopic dilution or compartment-specific labeling artifacts .
Q. What methodological considerations are essential for studying [13C6] UDP-Glc as a P2Y14 receptor agonist in neuroimmune signaling?
- Receptor Binding Assays : Use competitive radioligand displacement (e.g., vs. UDP-glucose) in HEK293 cells expressing P2Y14 receptors.
- Signal Transduction Analysis : Monitor downstream cAMP inhibition or ERK phosphorylation via FRET-based biosensors.
- Control Experiments : Include unlabeled UDP-Glc to differentiate isotope effects from receptor-ligand interactions .
Q. How can researchers address challenges in quantifying [13C6] UDP-Glc in complex biological matrices, such as serum or tissue homogenates?
- Sample Preparation : Deproteinize using cold methanol/chloroform to preserve labile metabolites.
- LC-MS/MS Optimization : Use a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolite separation.
- Internal Standards : Spike with deuterated UDP-Glc (e.g., [²H₇] UDP-Glc) to correct for ion suppression .
Q. What theoretical frameworks guide the use of [13C6] UDP-Glc in metabolic engineering or synthetic biology applications?
Link experiments to systems biology models, such as constraint-based metabolic flux analysis (MFA), to predict labeling patterns in engineered pathways (e.g., microbial polysaccharide production). Validate predictions using ¹³C metabolic flux analysis (¹³C-MFA) with isotopic steady-state data .
Methodological Best Practices
- Cross-Disciplinary Training : Engage in courses like Chemical Biology Methods & Experimental Design to master isotopic tracer techniques and advanced instrumentation .
- Theoretical Integration : Align experimental designs with conceptual frameworks (e.g., metabolic control theory) to contextualize isotopic data within broader biological questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
